{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid is a chemical compound known for its potential biological activities and applications in medicinal chemistry. This compound features a thiadiazole moiety, which is significant in various pharmacological contexts, particularly in antimicrobial and anti-inflammatory research. The systematic name reflects its structural components, including a cyclohexylamino group and a thioacetic acid functional group.
The compound can be synthesized through various organic chemistry methods, often involving the reaction of cyclohexylamine with thiadiazole derivatives. It has been studied in several scientific publications, highlighting its synthesis and biological properties. Notably, its derivatives have shown promising antimicrobial activity against various pathogens, as detailed in research studies .
{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid is classified under:
The synthesis of {[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid generally involves the following methods:
The synthesis typically requires:
The molecular structure of {[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid includes:
Key structural data includes:
{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid can participate in several chemical reactions:
These reactions are facilitated by:
The mechanism of action for {[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid primarily involves:
Studies have shown that derivatives of this compound exhibit significant activity against various microbial strains, indicating its potential as a therapeutic agent .
Key physical properties include:
Relevant chemical properties are:
{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid has several applications in scientific research:
The 1,3,4-thiadiazole scaffold, characterized by a five-membered ring containing sulfur and two nitrogen atoms, has evolved into a privileged pharmacophore in drug discovery since its initial synthesis in the 1950s [3] [9]. Early derivatives like acetazolamide (a carbonic anhydrase inhibitor) and sulfamethizole (an antimicrobial) established the scaffold’s versatility, leading to its incorporation into diverse therapeutic classes [3] [4]. Structurally, 1,3,4-thiadiazoles serve as bioisosteres of pyrimidine and oxadiazole, enabling mimicry of nucleobases and enhanced target engagement [4]. Their mesoionic nature—exhibiting delocalized positive and negative charges—confers high membrane permeability and optimal pharmacokinetic properties, critical for central nervous system (CNS) and intracellular targets [4] [9].
Modern drug design exploits this scaffold in hybrid molecules, such as triazolothiadiazoles for urease inhibition and indolin-2-one-thiadiazole conjugates for anticancer activity [6] [9]. For example, compound IVc (a 1,3,4-thiadiazole-indolin-2-one hybrid) demonstrated potent activity against breast cancer cell lines (IC~50~ = 1.47 µM) [2]. The scaffold’s synthetic flexibility allows substitutions at C2, C5, and N4, enabling tailored interactions with biological targets like kinases, carbonic anhydrases, and microbial enzymes [3] [7].
Table 1: Clinically Approved 1,3,4-Thiadiazole-Based Drugs
Compound | Therapeutic Category | Molecular Target |
---|---|---|
Acetazolamide | Diuretic / Antiglaucoma | Carbonic anhydrase |
Cefazolin | Antibiotic (1st-gen cephalosporin) | Bacterial cell wall synthesis |
Megazol | Antiparasitic | DNA synthesis inhibitor |
Timolol | β-blocker (Hypertension) | β-adrenergic receptor |
Thioether (–S–) linkages, particularly in 1,3,4-thiadiazole derivatives, significantly enhance bioactivity by improving lipophilicity, metabolic stability, and target binding [6] [10]. The sulfur atom acts as a hydrogen-bond acceptor and forms hydrophobic interactions with protein pockets, while the –CH~2~– spacer in "thioacetic acid" derivatives adds conformational flexibility [6] [10]. In {[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid, the thioether bridge links the thiadiazole nucleus to the acetic acid moiety, enabling dual functionality: the thiadiazole engages in π-stacking and hydrogen bonding, while the carboxylate group participates in ionic interactions [6].
Studies on triazolothiadiazoles reveal that thioether derivatives exhibit superior urease inhibition (IC~50~ = 0.87–8.32 µM) compared to thiourea controls (IC~50~ = 22.54 µM) due to covalent interactions with nickel ions in the enzyme’s active site [6]. Similarly, in sulfonyl thiourea-thiadiazole hybrids, the C–S bond augments antibacterial activity against Staphylococcus aureus (MIC = 0.78–3.125 µg/mL) by disrupting DNA gyrase and topoisomerase IV [10].
Table 2: Impact of Thioether Linkages on Bioactivity
Compound Class | Biological Activity | Potency Enhancement |
---|---|---|
Triazolothiadiazoles (e.g., 6a) | Urease inhibition | 27-fold vs. thiourea (IC~50~ = 0.87 µM) |
Sulfonyl thioureas (e.g., 6h) | S. aureus DNA gyrase inhibition | IC~50~ = 1.22 µM (vs. 53.78 µM for Topo IV) |
5-Nitrofuran-thiadiazoles | Antifungal / Antibacterial | MIC = 0.5–2 µg/mL |
The cyclohexylamino group (–NH-cyclohexyl) at the C5 position of 1,3,4-thiadiazole optimizes target affinity through steric complementarity and hydrophobic effects. Its aliphatic ring system fills deep hydrophobic pockets in enzymes like urease or kinase domains, while the secondary amine acts as a hydrogen-bond donor [6] [7]. In {[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid, this substituent enhances selectivity for bacterial targets over mammalian cells by exploiting differences in membrane composition [10].
Structure-activity relationship (SAR) studies highlight that bulky aliphatic groups (e.g., cyclohexyl) improve potency over aromatic substituents. For instance, in 2,5-disubstituted thiadiazoles, cyclohexylamino analogs showed 3–5-fold greater cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231) than phenyl derivatives [7]. Molecular dynamics simulations confirm that the cyclohexyl group stabilizes ligand-enzyme complexes via van der Waals contacts with residues like Met1121 and Asp1083 in S. aureus DNA gyrase [10].
Table 3: Cyclohexylamino vs. Aromatic Substituents in Thiadiazole Derivatives
C5 Substituent | Biological Activity | Potency (IC~50~ or MIC) |
---|---|---|
Cyclohexylamino | Anticancer (MDA-MB-231 cells) | IC~50~ = 53.4 µM |
4-Chlorophenyl | Anticancer (MDA-MB-231 cells) | IC~50~ = 87.4 µM |
3-Trifluoromethylphenyl | Urease inhibition | IC~50~ = 1.68 µM |
Cyclohexylamino | S. aureus inhibition | MIC = 0.78 µg/mL |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0